2-Chloro-4-cyclopropoxy-3-fluoropyridine is a heterocyclic compound classified under pyridine derivatives. It possesses a unique combination of functional groups, including chlorine, fluorine, and a cyclopropoxy moiety, which contribute to its chemical reactivity and potential applications in various scientific fields. The compound's molecular formula is and it has garnered interest for its potential use in medicinal chemistry.
This compound is primarily sourced from chemical suppliers and databases such as Sigma-Aldrich and PubChem. It falls under the classification of active pharmaceutical ingredients (APIs) due to its potential therapeutic applications. Its International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural characteristics, highlighting the presence of chlorine and fluorine substituents on the pyridine ring.
The synthesis of 2-Chloro-4-cyclopropoxy-3-fluoropyridine can be achieved through several methods:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 2-Chloro-4-cyclopropoxy-3-fluoropyridine can be represented as follows:
C1=CC(=C(N=C1Cl)C(C1CC1)F)O
NWNWBLRKHOVSEL-UHFFFAOYSA-N
The structure features a pyridine ring with a cyclopropoxy group at one position and both a chlorine and fluorine substituent at other positions, contributing to its unique chemical properties.
2-Chloro-4-cyclopropoxy-3-fluoropyridine can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in drug development.
The mechanism of action for 2-Chloro-4-cyclopropoxy-3-fluoropyridine largely depends on its interactions with biological targets. As a potential pharmaceutical agent, it may act by:
Quantitative structure-activity relationship (QSAR) studies can provide insights into its efficacy and safety profiles based on structural data.
These properties are essential for understanding how the compound behaves in various environments, influencing its application in research and industry.
2-Chloro-4-cyclopropoxy-3-fluoropyridine has potential applications in several scientific domains:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0